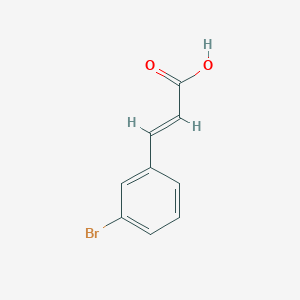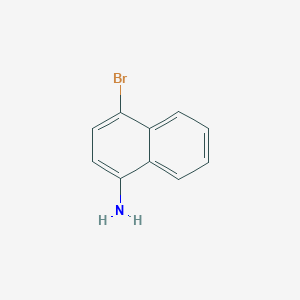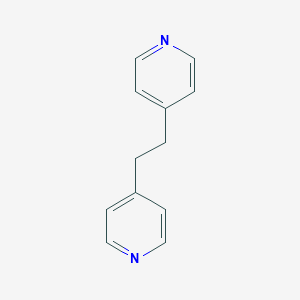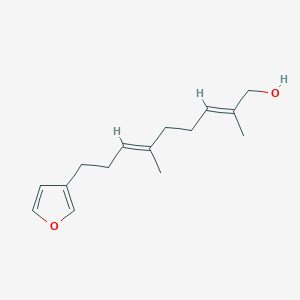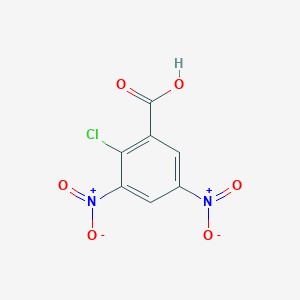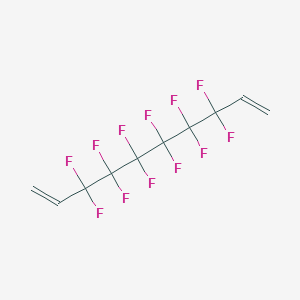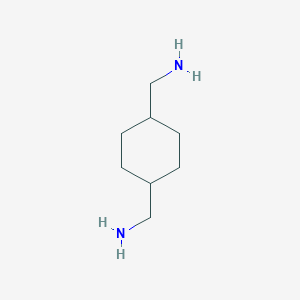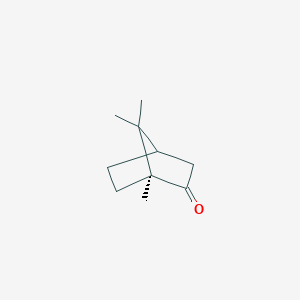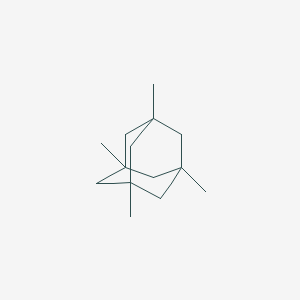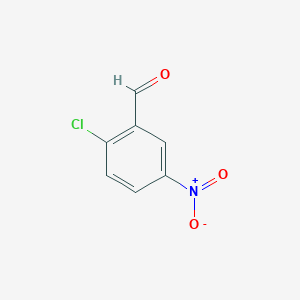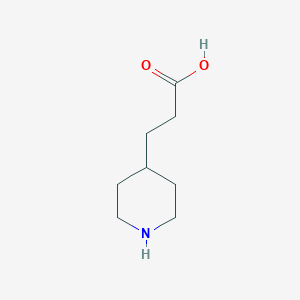
3-哌啶-4-基丙酸
概述
描述
3-Piperidin-4-yl-propionic acid is a chemical compound with the CAS Number: 1822-32-8 . It has a molecular weight of 157.21 and is a white solid in its physical form .
Synthesis Analysis
The synthesis of 3-Piperidin-4-yl-propionic acid and its derivatives has been a subject of research . For instance, one study achieved an improved yield of 85% using the Pd(OH)2/C catalyst in methanol as the solvent in the presence of AcOH .Molecular Structure Analysis
The IUPAC name of 3-Piperidin-4-yl-propionic acid is 3-(4-piperidinyl)propanoic acid . Its Inchi Code is 1S/C8H15NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,1-6H2,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Piperidin-4-yl-propionic acid are not detailed in the search results, piperidine derivatives are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
3-Piperidin-4-yl-propionic acid is a white solid . Its molecular weight is 157.21 .科学研究应用
1. 合成和化学结构分析
3-哌啶-4-基丙酸与三苯基锡氯形成加合物,揭示了独特的化学相互作用和结构。这些加合物已经被分析其分子结构,展示了分子内氢键的形成以及羧基在锡原子之间的桥接作用(Yan & Khoo, 2005); (Khooa & Hazellb, 2005)。
2. 腐蚀抑制
研究表明哌啶-1-基膦酸衍生物,包括3-哌啶-4-基丙酸,作为腐蚀抑制剂的有效性。这些化合物在氯化钠介质中显著抑制铁的腐蚀,突显了它们在保护金属免受环境降解方面的潜在用途(Amar et al., 2006)。
3. 有机合成和药物化学
该分子已被用于合成正交保护的哌啶-3-基甲胺和哌啶-4-基甲胺衍生物,这些对于药物发现和药物化学非常有价值。这些化合物是各种制药剂开发的重要构建模块(Košak, Brus, & Gobec, 2014)。
4. 计算化学和材料科学
在计算研究中,已经分析了3-哌啶-4-基丙酸衍生物的电子和结构性质。这些见解有助于理解分子系统,可能导致在材料科学和非线性光学中的应用(Doss et al., 2017)。
5. 气相化学动力学
研究还集中在气相中类似乙酸乙酯3-(哌啶-1-基)丙酸酯的消除动力学和机制上。这项研究有助于更广泛地理解高温高压下的化学反应和过程,这在工业和环境化学中是相关的(Monsalve et al., 2006)。
安全和危害
属性
IUPAC Name |
3-piperidin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYQMCCWFNSFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364076 | |
| Record name | 3-(Piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-4-yl-propionic acid | |
CAS RN |
1822-32-8 | |
| Record name | 3-(Piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

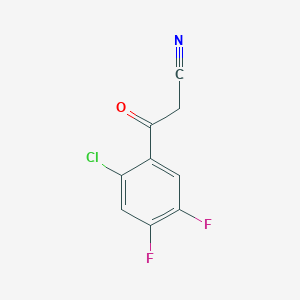
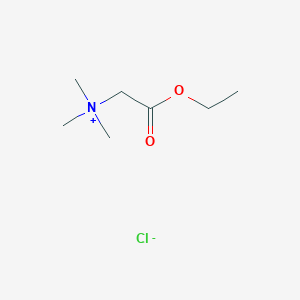

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
